

physicochemical properties of 4-(Aminomethyl)pyridin-2(1H)-one

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Compound of Interest

Compound Name: 4-(Aminomethyl)pyridin-2(1H)-one

Cat. No.: B111612

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An In-depth Technical Guide to the Physicochemical Properties of **4-(Aminomethyl)pyridin-2(1H)-one**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-(Aminomethyl)pyridin-2(1H)-one**, a heterocyclic compound of interest in medicinal chemistry. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and includes visualizations of experimental workflows.

Core Physicochemical Properties

4-(Aminomethyl)pyridin-2(1H)-one is a pyridine derivative. A summary of its key physicochemical properties is presented below. It is important to note that many of the available quantitative values are predicted through computational models and await experimental verification.

Property	Value	Source
IUPAC Name	4-(aminomethyl)pyridin-2(1H)-one	N/A
CAS Number	131052-82-9	[1]
Chemical Formula	C6H8N2O	[1]
Molecular Weight	124.14 g/mol	[1]
Boiling Point	356.5 ± 34.0 °C (Predicted)	[1]
Density	1.146 ± 0.06 g/cm³ (Predicted)	[1]
pKa	11.74 ± 0.10 (Predicted)	[1]
LogP	0.94620 (Predicted)	[1]
XLogP3	-1.4	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	1	[1]
Polar Surface Area (PSA)	59.14 Å²	[1]

Experimental Protocols for Physicochemical Property Determination

Detailed and validated experimental protocols are crucial for confirming the predicted properties of novel compounds. The following sections outline standard methodologies for determining key physicochemical parameters.

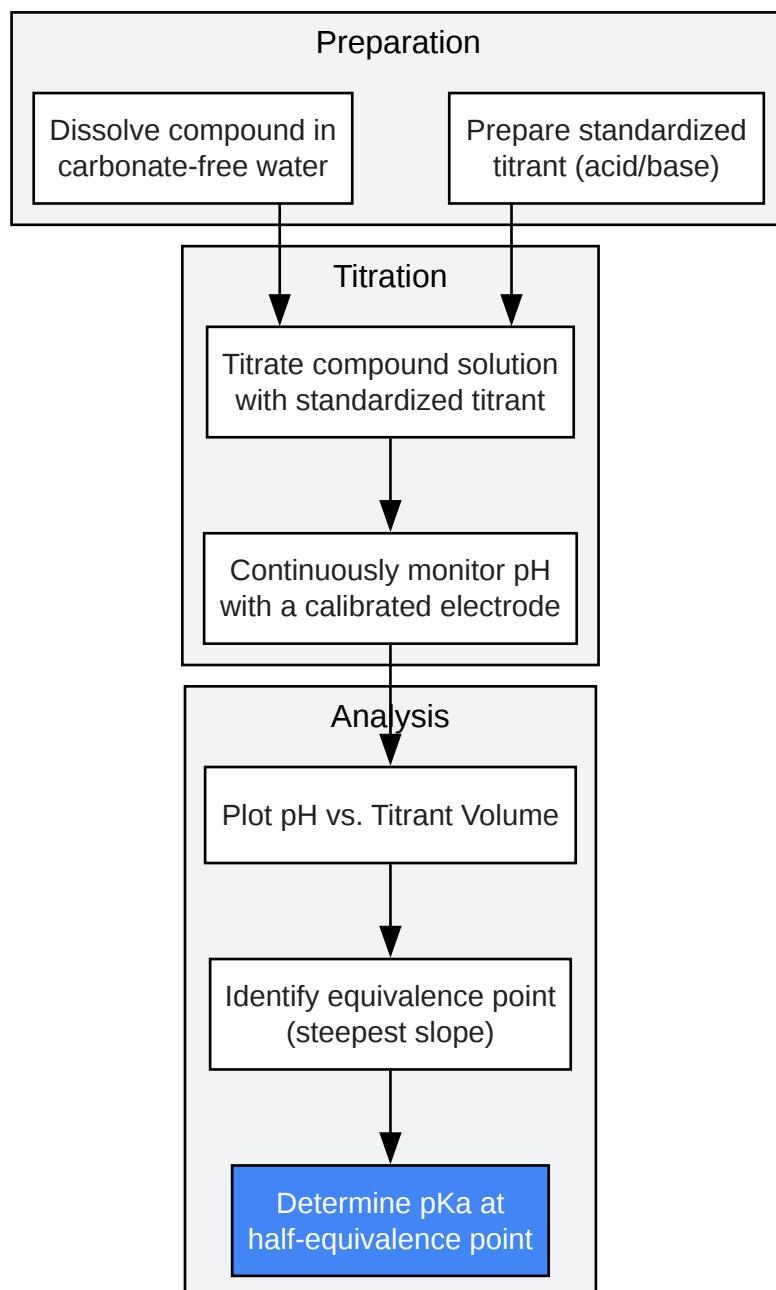
Determination of Acid Dissociation Constant (pKa)

The pKa is a critical parameter that influences a molecule's ionization state, solubility, and membrane permeability. Potentiometric titration is a high-precision technique for pKa determination.[\[2\]](#)

Protocol: Potentiometric Titration

- Preparation: A precise amount of **4-(Aminomethyl)pyridin-2(1H)-one** is dissolved in a suitable solvent, typically purified water or a co-solvent mixture if solubility is low. To avoid errors, especially for measurements at neutral-to-high pH, carbonate-free solutions must be prepared.[2]
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.
- pKa Calculation: The equivalence point, where the slope of the curve is steepest, is identified. The pKa is then determined from the pH at the half-equivalence point, which corresponds to the inflection point on the curve.[2]

Workflow for pKa Determination via Potentiometric Titration

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Caption: Workflow for pKa Determination via Potentiometric Titration.

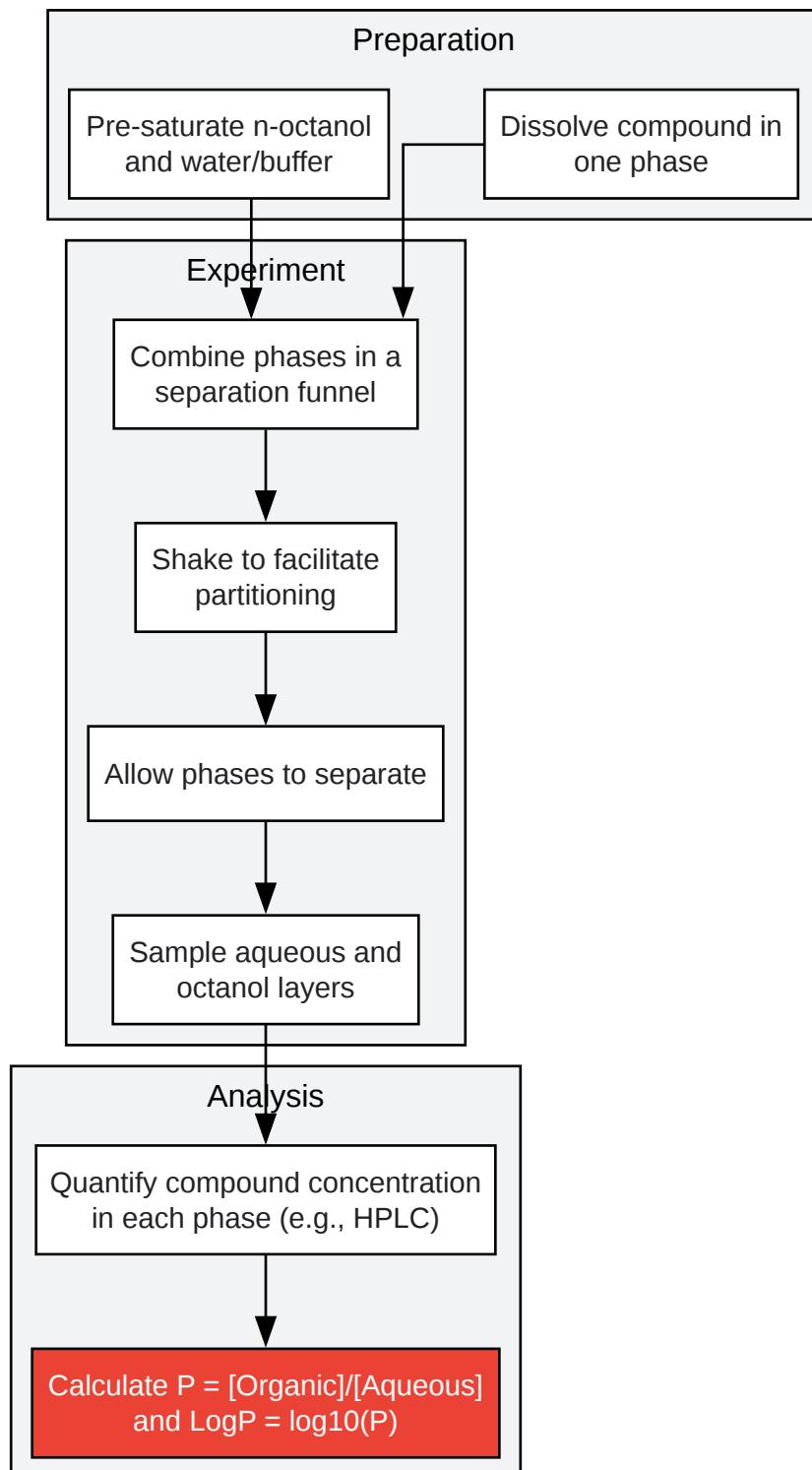
Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the most common and is generally considered the most accurate technique.[\[3\]](#)

Protocol: Shake-Flask Method

- Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are combined and pre-saturated by shaking for 24 hours to ensure mutual saturation.[\[4\]](#) The phases are then separated.
- Dissolution: A known mass of **4-(Aminomethyl)pyridin-2(1H)-one** is dissolved in one of the pre-saturated phases.
- Partitioning: The two phases are combined in a separation funnel, shaken vigorously to facilitate partitioning of the compound, and then allowed to stand until the phases have completely separated.
- Sampling: A sample is carefully taken from both the aqueous and the n-octanol layers.
- Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[\[3\]](#)[\[5\]](#)

Workflow for LogP Determination via Shake-Flask Method

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Caption: Workflow for LogP Determination via Shake-Flask Method.

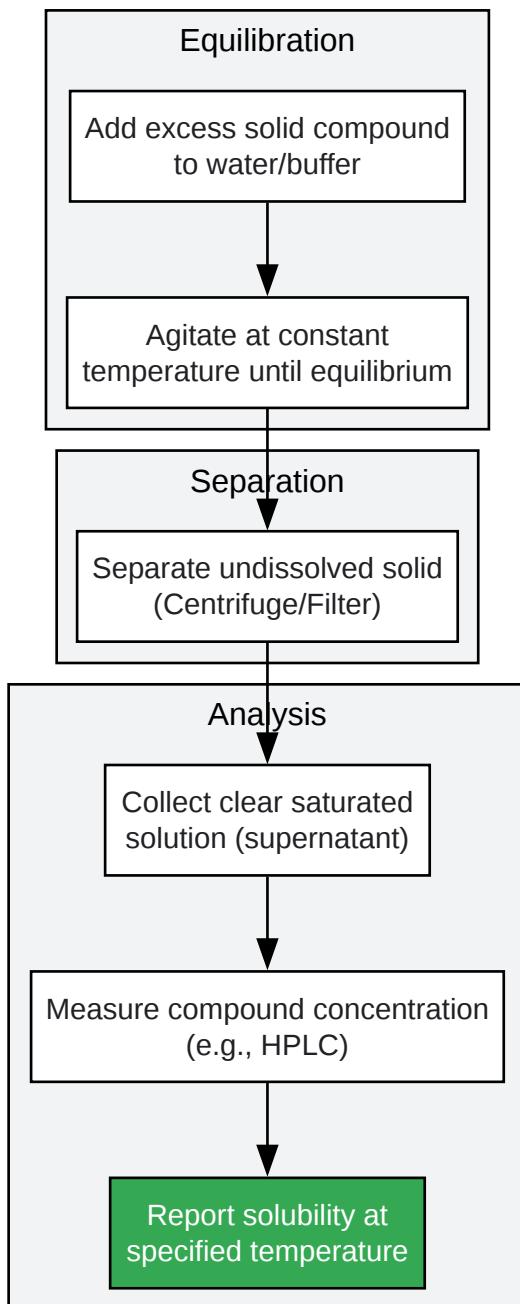
Determination of Water Solubility

Water solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. For compounds with low to moderate solubility, the shake-flask method is a standard approach.

Protocol: Shake-Flask Method for Solubility

- Equilibration: An excess amount of solid **4-(Aminomethyl)pyridin-2(1H)-one** is added to a known volume of purified water or a relevant buffer solution in a sealed container.
- Agitation: The mixture is agitated at a constant, controlled temperature until equilibrium is reached. This can take anywhere from 12 hours to several days.[6]
- Phase Separation: Once equilibrium is achieved, the undissolved solid must be completely separated from the saturated solution. This is typically done by centrifugation or filtration.[7] It is crucial to avoid including any solid particles in the sample for analysis.
- Analysis: The concentration of the dissolved compound in the clear, saturated supernatant or filtrate is measured using a validated analytical method, such as HPLC.
- Result Expression: The solubility is reported in units such as mg/L, μ g/mL, or mol/L at the specified temperature.

Workflow for Water Solubility Determination

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Caption: Workflow for Water Solubility Determination.

Biological Activity and Signaling Pathways

As of the current literature review, there is no specific, well-defined signaling pathway directly associated with **4-(Aminomethyl)pyridin-2(1H)-one**. Pyridinone derivatives, as a class, are known to interact with a wide range of biological targets, and their therapeutic applications are diverse.[8] Further research is required to elucidate the specific biological activities and molecular targets of this particular compound.

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